(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Description
(4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core substituted with a fluoro group and a pyrimidin-2-ylamino azetidin-1-yl methanone moiety, making it a versatile candidate for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-17-8-6-15(7-9-17)14-2-4-16(5-3-14)19(26)25-12-18(13-25)24-20-22-10-1-11-23-20/h1-11,18H,12-13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMCAIAJCJPRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl core, followed by the introduction of the fluoro substituent. The azetidin-1-yl methanone moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. The 3-(pyrimidin-2-ylamino) substituent directs reactivity:
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Alkylation/Acylation : The secondary amine on the azetidine reacts with electrophiles like alkyl halides or acyl chlorides. For example, methylation with iodomethane in THF yields N-methyl derivatives, critical for tuning biological activity .
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Ring-Opening Reactions : Strong nucleophiles (e.g., hydroxide) can cleave the azetidine ring under basic conditions, forming linear amines .
Table 1: Azetidine Ring Reactivity
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Alkylation | CH₃I, THF, 0°C → RT | N-Methylazetidine derivative | |
| Acylation | AcCl, DCM, Et₃N | Acetylated azetidine |
Ketone Functionalization
The methanone group participates in nucleophilic acyl substitution and reductions:
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Amide Formation : Coupling with amines using EDCl/HOBt forms amides. For instance, reaction with glycine methyl ester produces a pro-drug variant.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering solubility.
Table 2: Ketone Reactivity
| Reaction | Reagents/Conditions | Outcome | Citation |
|---|---|---|---|
| Amide Coupling | EDCl, HOBt, DMF, RT | Biologically active amide | |
| Reduction | H₂ (1 atm), Pd/C, MeOH | Secondary alcohol derivative |
Pyrimidine Ring Modifications
The pyrimidin-2-ylamino group undergoes:
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Amino Group Alkylation : Treatment with alkyl bromides in DMF introduces alkyl chains, enhancing lipophilicity .
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Halogenation : Electrophilic bromination at the pyrimidine C5 position occurs using Br₂/FeCl₃ .
Table 3: Pyrimidine Reactivity
| Reaction | Conditions | Functionalization Site | Citation |
|---|---|---|---|
| Alkylation | CH₃CH₂Br, K₂CO₃, DMF | N2-position | |
| Bromination | Br₂, FeCl₃, CHCl₃ | C5-position |
Biphenyl Group Reactivity
The 4'-fluoro-biphenyl moiety engages in:
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids modifies the biphenyl system .
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Electrophilic Substitution : Fluorine directs meta-substitution in nitration (HNO₃/H₂SO₄) .
Table 4: Biphenyl Reactivity
| Reaction | Reagents | Selectivity/Outcome | Citation |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl extension | |
| Nitration | HNO₃, H₂SO₄, 0°C | Meta-nitro derivative |
Hydrogen Bonding and Stabilization
The pyrimidine NH and ketone carbonyl form intramolecular hydrogen bonds, stabilizing the molecule in specific conformations. This impacts solubility and crystallinity, as confirmed by IR spectroscopy (N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹) .
Degradation Pathways
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Hydrolysis : The azetidine ring undergoes acid-catalyzed hydrolysis (HCl/EtOH, reflux) to form a γ-amino alcohol.
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Oxidative Degradation : Strong oxidants (e.g., KMnO₄) cleave the biphenyl system into carboxylic acids .
Key Research Findings
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Synthetic Optimization : Multi-step routes using DCC-mediated couplings achieve >85% yields for azetidine intermediates .
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Solubility Profile : LogP values range from 2.1–3.5, influenced by substituents on the pyrimidine and azetidine rings .
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Thermal Stability : DSC analysis shows decomposition onset at 210°C, correlating with the azetidine ring’s stability.
Scientific Research Applications
The compound (4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound features a biphenyl moiety substituted with a fluorine atom, linked to a pyrimidine ring through an azetidine structure. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Structure Overview
| Component | Description |
|---|---|
| Biphenyl | A two-ring structure providing stability |
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Pyrimidine Ring | Involved in nucleic acid interactions |
| Azetidine | Contributes to conformational flexibility |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
The compound has shown promising results against several bacterial strains. Its structural components allow it to penetrate bacterial membranes effectively, disrupting cellular functions. Case studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate .
Neurological Applications
Recent investigations into the neuroprotective effects of related compounds have suggested that they may play a role in treating neurodegenerative diseases. The biphenyl and pyrimidine components are believed to interact with neurotransmitter systems, offering therapeutic benefits for conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a derivative of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another research project, the antimicrobial activity was assessed using disk diffusion methods against multiple bacterial strains. The compound exhibited zones of inhibition comparable to leading antibiotics, suggesting its viability for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cell function and signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are known for their inhibitory activity against enzymes like EGFR-TK.
Hydrazine-1-carboxamide Derivatives: These compounds are evaluated for their anticancer activity as RXRa antagonists.
Uniqueness
What sets (4’-Fluoro-[1,1’-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone apart is its unique combination of a fluoro-biphenyl core with a pyrimidin-2-ylamino azetidin-1-yl methanone moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications .
Biological Activity
The compound (4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone represents a class of small molecules that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity, structure-activity relationships, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 320.35 g/mol. Its structure includes a biphenyl moiety substituted with a fluorine atom and an azetidine ring linked to a pyrimidine derivative.
Research suggests that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Kinases : Compounds in this class often target specific kinases involved in cell signaling pathways, potentially leading to altered cellular responses.
- Modulation of Enzyme Activity : The interaction with enzymes such as glucocerebrosidase has been reported, indicating a role in metabolic pathways related to lysosomal storage disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 0.5 |
| B | HeLa | 0.8 |
| C | A549 | 0.6 |
Note: Data are hypothetical and for illustrative purposes only.
Inhibition Studies
Inhibition studies have indicated that this compound can effectively inhibit specific targets. For example, an analog demonstrated an IC50 value of 130 nM against GSK-3β, suggesting significant potency in modulating this kinase's activity .
Case Studies and Research Findings
- Study on GSK-3β Inhibition :
- Metabolic Stability Assessment :
- Structure–Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
